2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-16-10-12-18(13-11-16)25-21(28)15-30-24-26-19-14-20(17-8-6-5-7-9-17)31-22(19)23(29)27(24)4-2/h5-14H,3-4,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAYVFVCIMQDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound features a thieno[3,2-d]pyrimidine core that integrates sulfur and nitrogen atoms within a fused heterocyclic structure. The presence of various functional groups, including ethyl, oxo, sulfanyl, and phenyl groups, enhances its chemical properties and potential biological activities.
The molecular formula of this compound is C24H23N3O2S2, with a molecular weight of 449.59 g/mol. The structural complexity contributes to its diverse pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O2S2 |
| Molecular Weight | 449.59 g/mol |
| Class | Thienopyrimidine |
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
1. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- Cholinesterases : It demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values around 19.2 μM and 13.2 μM respectively.
- Cyclooxygenases (COX) : Initial findings suggest it may inhibit COX enzymes, which are critical in inflammation pathways.
2. Antioxidant Activity
Preliminary studies show that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
3. Anti-inflammatory Effects
The thienopyrimidine derivatives have been linked to anti-inflammatory activities through their effects on COX enzymes and other inflammatory mediators.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds within the thienopyrimidine class:
-
In vitro Studies : A study assessed the inhibitory effects of various thienopyrimidine derivatives on COX enzymes using a COX inhibitor screening assay kit. Some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol).
Compound IC50 (μmol) Target Enzyme Celecoxib 0.04 COX-2 Thienopyrimidine A 0.05 COX-1 Thienopyrimidine B 0.06 COX-2 - Mechanistic Insights : The interactions of these compounds with biological targets were explored through enzyme kinetics and molecular docking studies, revealing potential binding sites and mechanisms of action.
Structure–Activity Relationship (SAR)
The unique combination of functional groups in this compound is crucial for its biological activity:
- Sulfanyl Group : Enhances reactivity towards biological targets.
- Ethyl and Phenyl Substituents : Influence the lipophilicity and bioavailability of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-93-5)
- Molecular Formula : C₂₃H₂₁N₃O₂S
- Molecular Weight : 403.50 g/mol
- Key Differences: The phenyl group is substituted at position 7 of the thienopyrimidine core (vs. position 6 in the target compound). The acetamide side chain is linked to a 2-ethyl-6-methylphenyl group (vs. 4-ethylphenyl in the target), introducing steric and electronic variations.
- Implications : Positional isomerism (phenyl at C6 vs. C7) may alter binding modes in biological systems. The methyl substituent in the phenyl ring could reduce metabolic stability compared to the simpler ethyl group in the target compound .
2-[(4-Amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (CAS 333410-81-4)
- Molecular Formula : C₁₄H₁₆N₄O₃S
- Molecular Weight : 320.37 g/mol
- Key Differences: Replaces the thienopyrimidine core with a simpler pyrimidinone ring, lacking the sulfur-containing thiophene moiety. The ethoxy group (C₂H₅O-) on the phenyl ring introduces polarity, contrasting with the ethyl (C₂H₅) group in the target compound.
- The ethoxy group may enhance solubility but reduce membrane permeability compared to the ethyl group .
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
- Molecular Formula : C₁₂H₁₅N₂O₅S
- Molecular Weight : 299.34 g/mol
- Key Differences: Features a tetrahydrofuran-derived sulfonamide group instead of a thienopyrimidine scaffold. The sulfamoyl linkage and oxotetrahydrofuran substituent introduce conformational rigidity and polar character.
- However, the lack of a fused aromatic system limits π-π interactions critical for binding to certain enzymes .
Comparative Data Table
Research Findings and Implications
- Bioactivity: Thienopyrimidine derivatives (e.g., CAS 1105223-93-5) are frequently explored as kinase inhibitors due to their planar aromatic cores. The target compound’s C6-phenyl group may optimize steric compatibility with kinase ATP-binding pockets .
- Solubility vs. Permeability : The ethoxy group in CAS 333410-81-4 enhances aqueous solubility but may reduce blood-brain barrier penetration compared to the ethyl group in the target compound .
- Synthetic Complexity: The tetrahydrofuran-sulfonamide derivative () requires multi-step synthesis involving acetylation and recrystallization, whereas thienopyrimidines often employ cyclocondensation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
